A-500359A
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Overview
Description
The compound A-500359A is a complex organic molecule with potential applications in various scientific fields. This compound features multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. Common synthetic routes may involve:
Formation of the pyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino and hydroxyl groups: These functional groups can be introduced through selective reduction and oxidation reactions.
Coupling reactions: The various fragments of the molecule can be coupled using reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity allows it to interact with various biological molecules, making it a useful tool for biochemical research.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases.
Industry
In industry, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways and produce therapeutic effects. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, influencing their activity and leading to desired outcomes.
Comparison with Similar Compounds
Similar Compounds
- **A-500359A
- **this compound
Uniqueness
This compound is unique due to its specific arrangement of functional groups and chiral centers. Its structural complexity allows it to interact with a wide range of biological molecules, making it a valuable tool for research and potential therapeutic applications.
Properties
CAS No. |
254449-20-2 |
---|---|
Molecular Formula |
C24H33N5O12 |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide |
InChI |
InChI=1S/C24H33N5O12/c1-9-4-3-5-10(20(35)26-9)27-21(36)12-8-11(30)14(32)23(39-12)41-18(19(25)34)17-16(38-2)15(33)22(40-17)29-7-6-13(31)28-24(29)37/h6-11,14-18,22-23,30,32-33H,3-5H2,1-2H3,(H2,25,34)(H,26,35)(H,27,36)(H,28,31,37)/t9-,10+,11+,14+,15-,16+,17+,18-,22-,23-/m1/s1 |
InChI Key |
RVEJXOKUHHMFKS-BPJITGRLSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C(=O)N1)NC(=O)C2=C[C@@H]([C@@H]([C@H](O2)O[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)OC)C(=O)N)O)O |
SMILES |
CC1CCCC(C(=O)N1)NC(=O)C2=CC(C(C(O2)OC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)OC)C(=O)N)O)O |
Canonical SMILES |
CC1CCCC(C(=O)N1)NC(=O)C2=CC(C(C(O2)OC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)OC)C(=O)N)O)O |
Synonyms |
A-500359 A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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